Phytochelatin

Descripción

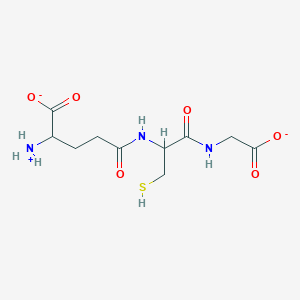

Structure

3D Structure

Propiedades

Número CAS |

98726-08-0 |

|---|---|

Fórmula molecular |

C10H16N3O6S- |

Peso molecular |

306.32 g/mol |

Nombre IUPAC |

2-azaniumyl-5-[[1-(carboxylatomethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate |

InChI |

InChI=1S/C10H17N3O6S/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/p-1 |

Clave InChI |

RWSXRVCMGQZWBV-UHFFFAOYSA-M |

SMILES |

C(CC(=O)NC(CS)C(=O)NCC(=O)[O-])C(C(=O)[O-])[NH3+] |

SMILES canónico |

C(CC(=O)NC(CS)C(=O)NCC(=O)[O-])C(C(=O)[O-])[NH3+] |

Secuencia |

XCG |

Sinónimos |

phytochelatin phytochelatins |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Heavy Metal Detoxification

Mechanism of Action

Phytochelatins are produced from glutathione (GSH) through the action of phytochelatin synthase (PCS). They effectively chelate heavy metals, facilitating their sequestration and detoxification within plant cells. The binding affinity of PCs for various metals is significantly higher than that of GSH alone, making them crucial for plant survival in contaminated environments .

Case Studies

- Cadmium Tolerance in Plants : Research has shown that plants exposed to cadmium exhibit increased synthesis of phytochelatins. For instance, studies on Arabidopsis thaliana mutants lacking PCS revealed hypersensitivity to cadmium, underscoring the pivotal role of PCs in metal tolerance .

- Arsenic Detoxification : In white lupin (Lupinus albus), active root exudation of arsenic–this compound complexes was documented, indicating a novel mechanism for arsenic efflux. This process enhances the plant's ability to cope with arsenic stress by facilitating its removal from root tissues .

Agricultural Applications

Enhancing Crop Resilience

Phytochelatins can be genetically engineered or overexpressed in crops to improve their tolerance to heavy metals. For example:

- Transgenic Approaches : Overexpression of PCS genes in crops like canola has been shown to enhance cadmium accumulation and translocation in Arabidopsis, suggesting potential for biofortification strategies aimed at remediating contaminated soils .

Field Studies

- In regions with high heavy metal concentrations due to mining activities, plants such as Ricinus communis and Tithonia diversifolia have been studied for their natural ability to produce phytochelatins. These plants can be utilized in phytoremediation efforts to extract and stabilize heavy metals from contaminated soils .

Biomedical Research

Potential Therapeutic Applications

The role of phytochelatins extends beyond plants; they are being explored for their potential therapeutic applications in human health:

- Drug Development : this compound synthase from Schistosoma mansoni has been proposed as a target for drug development against schistosomiasis, leveraging the compound's ability to detoxify harmful substances .

- Antioxidant Properties : PCs exhibit antioxidant properties that may contribute to cellular protection against oxidative stress induced by heavy metals. This aspect is being investigated for potential applications in treating diseases associated with oxidative damage .

Environmental Monitoring

Biomarkers for Pollution Assessment

this compound levels can serve as biomarkers for assessing environmental pollution:

- Soil and Plant Analysis : Quantifying this compound concentrations in plant tissues can provide insights into soil contamination levels. Studies conducted in mining areas have shown correlations between soil metal concentrations and this compound levels in native plant species .

Summary Table of this compound Applications

| Application Area | Description | Case Studies/Findings |

|---|---|---|

| Heavy Metal Detoxification | Chelation and detoxification of toxic metals like Cd and As | Increased PC synthesis correlates with metal tolerance |

| Agricultural Resilience | Genetic engineering to enhance crop tolerance to heavy metals | Transgenic crops show improved metal accumulation |

| Biomedical Research | Potential drug targets and antioxidant properties | PCS from S. mansoni as a drug target |

| Environmental Monitoring | Biomarkers for soil pollution assessment | Correlation between soil metal levels and PC concentrations |

Comparación Con Compuestos Similares

Glutathione (GSH)

Structure and Biosynthesis : GSH (γ-Glu-Cys-Gly) is a tripeptide synthesized by glutathione synthase. It serves as the precursor for PCs and directly scavenges ROS .

Function :

- Acts as an antioxidant, maintaining cellular redox balance by cycling between reduced (GSH) and oxidized (GSSG) forms .

- Forms transient metal complexes but lacks the capacity for long-term metal sequestration due to its single thiol group .

Key Differences from PCs : - PCs are polymeric, enabling higher metal-binding capacity via multiple thiol groups.

- PCs are specifically induced under metal stress, whereas GSH is constitutively expressed .

Metallothioneins (MTs)

Structure and Biosynthesis : MTs are small, gene-encoded cysteine-rich proteins (6–7 kDa) with metal-binding cysteine clusters .

Function :

- Bind essential metals (e.g., Zn, Cu) for homeostasis and detoxify non-essential metals (e.g., Cd) . Key Differences from PCs:

- MTs are transcriptionally regulated, while PCs are synthesized post-translationally via PCS .

- PCs dominate in plants and fungi lacking MTs, whereas MTs are more prevalent in animals .

Cysteine and Other Thiols

Structure and Role :

- Cysteine (Cys) is a sulfur-containing amino acid that contributes to redox balance and serves as a precursor for GSH and PCs .

- Thiol peptides like homoglutathione (γ-Glu-Cys-β-Ala) in legumes function analogously to PCs but are taxonomically restricted . Key Differences from PCs:

Data Tables

Table 1. Structural and Functional Comparison of Metal-Binding Compounds

| Compound | Structure | Biosynthesis | Metal-Binding Mechanism | Primary Function |

|---|---|---|---|---|

| Phytochelatins | (γ-Glu-Cys)ₙ-Gly | Enzymatic (PCS) | Multiple thiol groups per molecule | Heavy metal detoxification |

| Glutathione | γ-Glu-Cys-Gly | Enzymatic (GSH synthase) | Single thiol group | Antioxidant, PC precursor |

| Metallothioneins | Cysteine clusters | Gene-encoded | Cysteine thiol clusters | Metal homeostasis |

| Cysteine | HS-CH₂-CH(NH₂)COOH | Metabolic pathways | Single thiol group | Redox balance, precursor |

Table 2. Metal Tolerance Mechanisms Across Organisms

Research Findings and Controversies

- PCs vs. MTs: In Vaccinium myrtillus, neither PC synthase nor MT transcripts were significantly upregulated under Cd stress, suggesting post-translational regulation of PCS . This contrasts with Schizosaccharomyces pombe, where PCS disruption abolished Cd tolerance .

- GSH–PC Interaction : EDTA inhibits PC synthesis by chelating free metal ions, highlighting the necessity of metal availability for PCS activation .

- Evolutionary Distribution: PCS genes, once thought rare in fungi, are now identified in diverse lineages, including Basidiomycota, challenging earlier hypotheses of horizontal gene transfer .

Métodos De Preparación

Biological Synthesis of Phytochelatins

Enzymatic Pathway

The natural synthesis of phytochelatins occurs through a reaction catalyzed by phytochelatin synthase in the presence of metal cations, using glutathione (gamma-Glutamyl-Cysteine-Glycine) as the primary substrate. The primary reaction catalyzed can be represented as:

[Glutamyl-Cysteine]-Glycine + [Glutamyl-Cysteine]n-Glycine → [Glutamyl-Cysteine]n+1-Glycine + Glycine

This transpeptidation reaction involves the transfer of the gamma-glutamylcysteine dipeptide from one glutathione molecule to another or to an existing this compound molecule, resulting in the elongation of the peptide chain.

Role of Metal Ions in Synthesis Activation

This compound synthase is constitutively present in plant cells but requires activation by metal ions to initiate the synthesis of phytochelatins. Studies have shown that cadmium (Cd²⁺) is by far the most effective activator of this compound synthase, followed by silver (Ag⁺), bismuth (Bi³⁺), lead (Pb²⁺), zinc (Zn²⁺), copper (Cu²⁺), mercury (Hg²⁺), and gold (Au⁺). The enzyme-metal interaction is a crucial factor in regulating this compound synthesis, with the product of the reaction (phytochelatins) chelating the enzyme-activating metal, thereby creating a self-regulatory mechanism.

Inhibition Studies in Biological Systems

Buthionine sulfoximine, a specific inhibitor of gamma-glutamylcysteine synthetase, has been used to study and manipulate this compound synthesis in biological systems. Treatment with buthionine sulfoximine drastically reduces this compound formation by inhibiting glutathione biosynthesis, which confirms the role of glutathione as the precursor for this compound synthesis. This approach has been valuable for investigating the physiological functions of phytochelatins in metal detoxification and homeostasis.

Laboratory Preparation Methods

Solid-Phase Peptide Synthesis

The most common method for laboratory preparation of phytochelatins is solid-phase peptide synthesis (SPPS). This approach allows for the controlled assembly of the peptide chain on a solid support, enabling precise control over the sequence and length of the resulting phytochelatins.

Fmoc Strategy

Phytochelatins can be synthesized via solid-phase synthesis on Fmoc-Glycine preloaded Wang resin (0.68 mmol/g substitution) using the Fmoc strategy. The general procedure involves:

- Attachment of the C-terminal amino acid (glycine) to the Wang resin

- Removal of the Fmoc protecting group using piperidine in N,N-dimethylformamide (DMF)

- Coupling of the next Fmoc-protected amino acid using activating agents such as N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) and N,N-diisopropylethylamine (DIEA)

- Repetition of deprotection and coupling steps to build the peptide chain

- Final cleavage and deprotection of the completed peptide from the resin

The crude peptide is typically collected by filtration or centrifugation, redissolved in water, lyophilized, and purified using high-performance liquid chromatography (HPLC).

Protection Strategies for Cysteine Residues

Due to the multiple cysteine residues in phytochelatins, appropriate protection strategies are essential to prevent unwanted side reactions during synthesis. Acetamidomethyl (Acm) is commonly used to protect the sulfhydryl groups of cysteine residues. Different procedures can be employed for removing these protecting groups:

Continuous Flow Solid Phase Procedure

A more advanced approach for this compound synthesis is the continuous flow solid phase procedure. This method has been successfully used to synthesize nona- and undecapeptides corresponding to phytochelatins with the general structure H-[gamma-Glutamyl-Cysteine]n-Glycine-OH.

The continuous flow method offers several advantages:

- More efficient coupling reactions

- Reduced synthesis time

- Improved purity of the final product

- Automation potential

Purification and Characterization

Following synthesis, phytochelatins require purification to remove any by-products or unreacted materials. Common purification methods include:

- Preparative HPLC using a C18 column with a gradient of acetonitrile in 0.1% trifluoroacetic acid/water

- Extraction with trichloroacetic acid/chloroform for shorter phytochelatins (PC2, PC3)

- Precipitation in cold (-70°C) diethyl ether for longer phytochelatins (PC4-PC6)

The purity and identity of synthesized phytochelatins are typically verified by analytical HPLC, mass spectrometry (especially electrospray ionization mass spectrometry), and in some cases by amino acid analysis.

Analytical Methods for this compound Characterization

HPLC-Based Detection Methods

Several HPLC-based methods have been developed for the detection and quantification of phytochelatins:

Reversed-Phase HPLC with Fluorescence Detection

This method involves derivatization of phytochelatins with monobromobimane (mBBr), which reacts with the sulfhydryl groups to form fluorescent adducts. The procedure includes:

- Extraction of phytochelatins from biological samples using diethylenetriamine pentaacetic acid (DTPA) with 0.1% trifluoroacetic acid (TFA)

- Derivatization with monobromobimane at 45°C in the dark

- Separation on a reverse-phase C18 column using a methanol-water gradient with 0.1% TFA

- Detection using fluorescence (excitation at 380 nm, emission at 470 nm)

HPLC with Dequenching of Cu(I)-Bathocuproinedisulfonate Complexes

This highly sensitive assay for this compound synthase activity utilizes the dequenching of Cu(I)-bathocuproinedisulfonate complexes in the detection system of a reversed-phase HPLC. This method is capable of determining this compound synthase activity based on an amount of enzyme preparation that is 100-fold less than that required for other detection methods.

Mass Spectrometry-Based Analysis

Ultra-high resolution mass spectrometry has emerged as a powerful tool for the characterization of phytochelatins and this compound-metal complexes. The this compound database (PyCDB) has been developed to facilitate mass spectrometry-based analysis, containing elemental formulas and monoisotopic masses for a wide range of phytochelatins and this compound-metal complexes.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is particularly useful for identifying synthesized phytochelatins, providing accurate mass measurements that can be compared with calculated values. This technique allows for the identification of the various this compound species based on their molecular weights.

Capillary Liquid Chromatography-ESI-MS/MS

A highly sensitive method for this compound analysis involves capillary liquid chromatography coupled to electrospray ionization quadrupole time-of-flight mass spectrometry (LC-ESI-QTOF-MS) of derivatized extracts. This approach allows for the detection of even low levels of phytochelatins in plant tissues.

This compound Preparation for Metal Binding Studies

Preparation of this compound-Metal Complexes

Phytochelatins form complexes with various metal ions, and the preparation of these complexes is important for studying their structural and functional properties. The general procedure involves:

Methods to Detect Unbound Phytochelatins

The detection of unbound phytochelatins in the presence of metals can be challenging due to the high stability of this compound-metal complexes. A modified method has been proposed for mercury-containing samples:

- Addition of the chelating agent sodium 2,3-dimercaptopropanesulfonate monohydrate to separate phytochelatins from mercury

- Analysis via HPLC coupled to electrospray tandem mass spectrometry and inductively coupled plasma mass spectrometry in parallel

This approach allows for the detection and quantification of unbound phytochelatins in plant extracts grown with different levels of mercury.

Q & A

Q. What steps mitigate batch effects in large-scale this compound studies involving multiple laboratories?

- Answer : Implement harmonized protocols (e.g., METALIGN guidelines) and inter-laboratory ring trials. Use reference materials (e.g., NIST-certified plant tissues) for cross-lab calibration. Report metadata comprehensively, including instrument models, reagent lots, and operator IDs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.